molecular formula C12H17NO B3013344 (3-Phenylpiperidin-3-yl)methanol CAS No. 1026896-52-5

(3-Phenylpiperidin-3-yl)methanol

Cat. No. B3013344
CAS RN: 1026896-52-5
M. Wt: 191.274
InChI Key: PGUSALGFGXVARB-UHFFFAOYSA-N
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Description

The compound (3-Phenylpiperidin-3-yl)methanol is a structural analog of piperidine-based alcohols, which are of significant interest in the field of organic chemistry due to their potential as chiral ligands in asymmetric synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related piperidine-based alcohols typically involves starting from readily available amino acids or their derivatives. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol is synthesized from l-(+)-methionine through a three-step, one-pot construction of the chiral azetidine ring . Similarly, (1-Benzylpiperazin-2-yl)methanols are synthesized from the methyl ester of (S)-serine, involving diastereomeric oxazolidine derivatives as key intermediates . These methods suggest that the synthesis of this compound could also be approached through the modification of amino acid precursors, potentially involving a multi-step synthesis that constructs the piperidine ring and introduces the phenyl group at the appropriate position.

Molecular Structure Analysis

The molecular structure of piperidine-based alcohols is crucial for their function as chiral ligands. The stereochemistry of these compounds is often determined by their synthetic route, which is designed to produce enantiopure products. The crystal structure of related compounds, such as the chiral ligand mentioned in paper , can provide insights into the potential geometry and conformation of this compound, which is likely to influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Piperidine-based alcohols are known for their role in catalytic asymmetric addition reactions. For example, the compound from paper is used in the asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity . The presence of a phenyl group, as in this compound, can affect the steric and electronic environment of the molecule, potentially influencing the enantioselectivity and efficiency of such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine-based alcohols, such as solubility, boiling point, and stability, are influenced by their molecular structure. The introduction of a phenyl group in this compound is likely to increase its hydrophobic character and could affect its boiling point due to the increased molecular weight and potential for π-π interactions. The chiral centers in these molecules are sensitive to conditions that could lead to racemization, which is an important consideration in their synthesis and storage .

Scientific Research Applications

Chemical Synthesis and Rearrangement

  • (3-Phenylpiperidin-3-yl)methanol is involved in the synthesis of various chemical compounds. A study demonstrated the synthesis of 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones, starting from the reaction of different 1-substituted 4-benzhydrylidenepiperidines using a CAN-mediated rearrangement, offering a facile strategy for synthesizing meperidine analogs (Chang et al., 2006).

Structural Analysis and Crystallography

  • The compound has been studied for its structural properties. For instance, the structure of 1,2-Dimethyl-4-hydroxy-4-phenylpiperidine hydrochloride, a related compound, was determined as part of a study on synthetic 4-phenylpiperidine derivatives, which are clinically used as analgesics (Codding & James, 1974).

Impact on Lipid Dynamics

  • Research has shown that methanol, a common solubilizing agent for transmembrane proteins/peptides, significantly impacts lipid dynamics, which is crucial in the study of biomembranes and proteolipids. This has implications for studies involving this compound in biological systems (Nguyen et al., 2019).

Applications in Organic Synthesis

  • The compound has been used in various organic synthesis processes. For example, In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction was utilized for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives (Reddy et al., 2012).

Catalysis and Chemical Reactions

  • The molecule has been involved in catalysis studies, such as the enantioselective epoxidation of α,β-enones promoted by (1R,3S,4S)-2-azanorbornyl-3-methanol, showing its utility in asymmetric synthesis (Lu et al., 2008).

Antimicrobial Activity

  • Certain derivatives of this compound have been synthesized and tested for their antimicrobial activity. Studies have shown these compounds exhibit significant antibacterial and antifungal activity (Mandala et al., 2013).

Environmental and Health Monitoring

  • This compound-related compounds have been used in the development of sensors for detecting methanol, which is harmful to human health. Yttrium oxide-based sensors with a multishelled hollow structure for methanol detection have been developed, demonstrating the compound's relevance in environmental and health monitoring (Zheng et al., 2019).

Enantiodiscrimination in Chemistry

  • Enantiopure aziridin-2-yl methanols, related to this compound, have been used as sensors for enantiodiscrimination of α-racemic carboxylic acids, indicating their role in stereochemical analysis (Malinowska et al., 2020).

properties

IUPAC Name

(3-phenylpiperidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-12(7-4-8-13-9-12)11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUSALGFGXVARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(CO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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